1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine is a complex organic compound characterized by its unique structure, which includes pyrazole rings and an ethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities. Its classification falls under the category of pyrazole derivatives, which are known for their diverse pharmacological properties.
The compound is derived from the pyrazole family, which is recognized for various biological activities, including anti-inflammatory and anticancer effects. Its structural components suggest potential applications in drug development, particularly in targeting specific biological pathways. The synthesis of this compound and its analogs has been documented in various scientific literature, highlighting its relevance in both academic and industrial research settings.
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine typically involves several key steps:
Challenges in synthesis may include controlling reaction conditions to prevent side reactions and ensuring the stability of intermediates throughout the process.
The molecular formula for 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine is . Its structure features:
| Property | Value |
|---|---|
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine |
| InChI Key | BLKNOROVWLTASQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CN(N=C2C)C |
The compound can undergo several types of chemical reactions:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Alkyl halides |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: